REACTION_CXSMILES
|
O.O.O.[F-:4].[CH2:5]([N+:9]([CH2:18][CH2:19][CH2:20][CH3:21])([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH3:8].COC1C=CC(CN(CS(C(C)(C)C)(=O)=O)C(=O)[C@@H](Br)CO)=CC=1>O1CCCC1>[F-:4].[CH2:18]([N+:9]([CH2:5][CH2:6][CH2:7][CH3:8])([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:14][CH2:15][CH2:16][CH3:17])[CH2:19][CH2:20][CH3:21] |f:0.1.2.3.4,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
N-p-methoxybenzyl-N-tert.-butylsulphonylmethyl-2-(S)-bromo-3-hydroxypropionic acid amide
|
Quantity
|
1.426 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN(C([C@H](CO)Br)=O)CS(=O)(=O)C(C)(C)C)C=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the whole is stirred for 2 hours at 0°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by drying at 55°-60°/0.1 mm
|
Type
|
DISSOLUTION
|
Details
|
dissolving in 40 ml of tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
Activated molecular sieve (4 Å) is added to the reaction mixture
|
Type
|
FILTRATION
|
Details
|
The molecular sieve is filtered off
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
ADDITION
|
Details
|
are added to the combined filtrates
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulphate and concentration by evaporation in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |